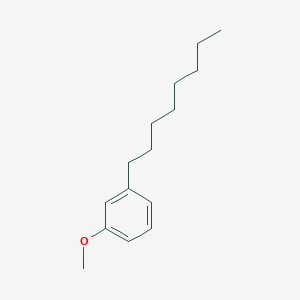

Anisole, m-octyl-

Description

Significance of Anisole (B1667542) Derivatives in Modern Organic Synthesis and Materials Science

In modern organic synthesis , anisole derivatives are precursors to a multitude of high-value compounds. They are integral to the pharmaceutical industry, where the methoxy-substituted phenyl ring is a common motif in active pharmaceutical ingredients (APIs) for antibiotics, antivirals, and cardiovascular drugs. chemeo.com For instance, anisidine derivatives, which are amino-substituted anisoles, are used in the synthesis of dyes and pigments. ontosight.ai The fragrance and flavor industry also relies heavily on anisole derivatives for their characteristic scents. wikipedia.orgnih.gov

In the realm of materials science , anisole and its derivatives are gaining prominence. Anisole itself is considered a "green" or bio-derived solvent, offering a more environmentally sustainable alternative to halogenated solvents like chlorobenzene (B131634) for processing high-performance semiconducting polymers used in organic field-effect transistors (OFETs). nih.govnih.gov Its ability to dissolve specialized polymers without degrading underlying layers is crucial for creating complex electronic devices. researchgate.net Furthermore, long-chain alkylated anisoles are being explored for their potential in creating advanced materials with tailored properties. ontosight.ai For example, modifications with hydrophobic groups can yield surfactants or specialized polymer components. ontosight.ai

Historical Context of Anisole Functionalization Research

The history of anisole functionalization is intrinsically linked to the development of electrophilic aromatic substitution, one of the most fundamental reaction classes in organic chemistry. The seminal discovery in this field was the Friedel-Crafts reaction, developed in 1877 by Charles Friedel and James Mason Crafts. tamu.edubyjus.comnih.gov Their work demonstrated that a Lewis acid catalyst, such as anhydrous aluminum chloride, could facilitate the alkylation or acylation of an aromatic ring with an alkyl or acyl halide, respectively. tamu.edubyjus.com

This breakthrough was pivotal for anisole chemistry. Because the methoxy (B1213986) group activates the aromatic ring, anisole undergoes Friedel-Crafts reactions more readily than benzene (B151609) itself. wikipedia.org Early research focused on understanding the scope and limitations of these reactions, exploring various aromatic compounds, alkylating/acylating agents, and catalysts like the chlorides of aluminum, zinc, and iron. tamu.edu These foundational studies established the primary methods for attaching carbon-based substituents to the anisole core, paving the way for the synthesis of a vast library of derivatives. Over the last century, these methods have been refined, with significant efforts dedicated to improving catalyst efficiency, reducing environmental impact, and, most critically, controlling the position of the new substituent on the anisole ring. researchgate.netbeilstein-journals.org

Regioselective Functionalization Challenges in Aryl Ethers

While the methoxy group of an aryl ether like anisole is a strong activating group, it presents a significant challenge: regioselectivity. The methoxy group directs incoming electrophiles to the ortho and para positions, as these sites are electronically enriched through resonance. wikipedia.org Consequently, reactions often yield a mixture of ortho- and para-substituted isomers, with the meta-product being a minor component. Separating these isomers can be difficult and costly, which limits the efficiency of synthetic routes.

Achieving high regioselectivity—the ability to selectively functionalize a single position (ortho, meta, or para)—is a major focus of modern organic chemistry research. Several factors influence the ortho-para ratio, including:

Steric Hindrance: Bulky electrophiles or the presence of other substituents on the ring can physically block the ortho positions, favoring substitution at the more accessible para position.

Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly alter the isomeric product distribution.

Catalyst and Ligand Design: In transition-metal-catalyzed reactions, such as C-H activation, the design of the catalyst and its associated ligands is paramount. Specific ligands can interact with the substrate in a way that directs the reaction to a single site, overriding the inherent electronic preference of the methoxy group. For example, S,O-ligands with a palladium catalyst have been shown to promote C-H olefination of anisole derivatives with good site selectivity. tandfonline.com

Overcoming the natural ortho/para selectivity to achieve meta-functionalization is an even greater challenge. This typically requires advanced strategies, such as the use of directing groups that temporarily bind to the metal catalyst and position it over the meta-C-H bond. Similarly, achieving exclusive ortho-selectivity often necessitates specific catalytic systems, like those using a chromium tricarbonyl unit complexed to the anisole ring, which alters the ring's reactivity.

Overview of Research Trajectories for Anisole, m-octyl- and Related Structures

Research into long-chain alkylated anisoles, such as Anisole, m-octyl- (1-methoxy-3-octylbenzene), is driven by the unique physical properties imparted by the long alkyl chain. While academic studies on the specific m-octyl isomer are not widely published, a significant research trajectory for this class of compounds is in the field of advanced lubricants.

Patents describe the synthesis of alkylated anisoles, including those with octyl groups, for use as synthetic lubricating oil base stocks. google.comgoogle.com These molecules are produced by reacting an anisole-derivative with an olefin (like a polyalphaolefin) in the presence of an acid catalyst. google.com The resulting long-chain alkylated anisoles are valued for a combination of desirable properties:

Improved low-temperature fluidity

Low volatility

High thermal and oxidative stability

Low viscosity

These characteristics make them suitable for high-performance lubricant formulations. The position of the alkyl chain (ortho, meta, or para) can influence these physical properties, making the synthesis of specific isomers a relevant goal.

Beyond lubricants, long-chain alkylated anisoles serve as important intermediates in the synthesis of more complex molecules. Their hydrophobic alkyl chain combined with the functional handle of the methoxy-substituted aromatic ring makes them versatile building blocks for applications in materials science and medicinal chemistry, where precise molecular architectures are required. For example, a para-octylphenyl derivative has been used in the synthesis of complex molecules with potential biological activity. prepchem.com

Compound Data

The following tables provide key physical and chemical properties for Anisole, m-octyl-, its isomers, and the parent compound, Anisole.

Interactive Data Table: Anisole, m-octyl- (1-methoxy-3-octylbenzene)

| Property | Value | Source |

|---|---|---|

| CAS Number | 19177-07-2 | chemblink.com |

| Molecular Formula | C₁₅H₂₄O | chemblink.com |

| Molecular Weight | 220.35 g/mol | chemblink.com |

| Boiling Point | 303.77 °C (at 760 mmHg) | chemblink.com |

| Density | 0.898 g/cm³ | chemblink.com |

| Flash Point | 143.391 °C | chemblink.com |

| Refractive Index | 1.485 | chemblink.com |

Interactive Data Table: Isomers of Octyl Anisole and Parent Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Anisole | 100-66-3 | C₇H₈O | 108.14 | 154 | 0.995 |

| Anisole, o-octyl- | 20056-59-1 | C₁₅H₂₄O | 220.35 | 295.4 (Predicted) | 0.898 (Predicted) |

| Anisole, m-octyl- | 19177-07-2 | C₁₅H₂₄O | 220.35 | 303.8 | 0.898 |

| Anisole, p-octyl- | 3307-19-5 | C₁₅H₂₄O | 220.35 | 304.1 (Predicted) | 0.9 (Predicted) |

Sources: Anisole wikipedia.orgchemicalbook.com, Anisole, o-octyl- lookchem.com, Anisole, m-octyl- chemblink.com, Anisole, p-octyl- guidechem.com

Structure

3D Structure

Properties

CAS No. |

19177-07-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1-methoxy-3-octylbenzene |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |

InChI Key |

LEZCZXRFPAHNMF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC(=CC=C1)OC |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Anisole, M Octyl

Regioselective C-H Functionalization Strategies for Meta-Alkylation of Anisoles

Directly converting a C-H bond into a C-C bond at a specific location on an aromatic ring is a powerful and atom-economical strategy. For anisole (B1667542), this requires overcoming the strong ortho-, para-directing influence of the methoxy (B1213986) group to achieve functionalization at the electronically less favored meta-position.

Palladium catalysis has been pivotal in developing reactions that functionalize traditionally unreactive C-H bonds. A notable advancement is the development of palladium/norbornene cooperative catalysis, which can reverse the conventional regioselectivity in the functionalization of aryl ethers like anisole. chemrxiv.orgresearchgate.net This strategy, often referred to as the Catellani reaction, utilizes a norbornene molecule as a transient mediator that "walks" the palladium catalyst from the ortho-position to the more remote meta-position before the final cross-coupling step occurs. acs.org

Research has demonstrated a catalytic system using a palladium precursor with an S,O-ligand that effectively promotes the meta-C-H arylation of anisole derivatives. chemrxiv.orgresearchgate.net This system can functionalize anisoles bearing both electron-donating and electron-withdrawing groups. chemrxiv.orgresearchgate.net While these methods have been primarily developed for arylation (introducing an aryl group), the underlying principle of achieving meta-selectivity is adaptable to alkylation. The introduction of an octyl group would theoretically involve replacing the aryl halide coupling partner with a suitable octyl electrophile, such as octyl iodide or bromide, in the final reductive elimination step of the catalytic cycle. The challenge lies in ensuring the palladium complex favors this pathway over other potential side reactions.

Table 1: Research Findings on Palladium-Catalyzed Meta-Arylation of Anisole Derivatives Table data synthesized from cited research findings. chemrxiv.orgresearchgate.net

| Substrate | Arylating Agent | Catalyst System | Yield (%) | Regioselectivity (meta) |

| Anisole | Iodobenzene | Pd(OAc)₂ / S,O-ligand / Norbornene | 67% | High (9:1 meta/di-meta) |

| 3-Methylanisole | Iodobenzene | Pd(OAc)₂ / S,O-ligand / Norbornene | 75% | >99% |

| 3-Fluoroanisole | Iodobenzene | Pd(OAc)₂ / S,O-ligand / Norbornene | 79% | >99% |

| Anisole | 4-Iodotoluene | Pd(OAc)₂ / S,O-ligand / Norbornene | 64% | High |

Iridium-catalyzed C-H borylation has emerged as a robust method for converting aromatic C-H bonds into valuable C-B bonds, creating arylboronic esters. researchgate.net These intermediates are exceptionally useful as they can participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki coupling) to form C-C, C-N, or C-O bonds. In the case of anisole, standard iridium catalysts bearing bipyridine-based ligands typically exhibit high selectivity for the para-position, with some ortho-borylation also observed. nih.gov This selectivity is primarily driven by steric factors, where the catalyst preferentially activates the least hindered C-H bond. mdpi.commsu.edu

The power of this method lies in its two-step, orthogonal approach. First, the anisole ring is functionalized with a boryl group, and second, this group is replaced by the desired fragment. To synthesize m-octylanisole via this strategy, one would first need to achieve meta-selective borylation of anisole. This is a significant challenge due to the aforementioned steric and electronic biases. However, research into overcoming this hurdle is active, with strategies involving the use of specifically designed ligands or exploiting subtle Lewis acid-base interactions to alter the electron density of the anisole ring and favor the meta-position. mdpi.com If meta-borylated anisole could be generated, a subsequent Suzuki coupling with an octyl halide (e.g., 1-bromooctane) in the presence of a palladium catalyst would furnish the target Anisole, m-octyl-.

Direct oxidative alkenylation offers a more direct pathway to introduce an eight-carbon chain onto the anisole ring. This transformation involves the reaction of an arene with an olefin in the presence of a transition-metal catalyst and an oxidant. Rhodium-based catalytic systems have been shown to effectively catalyze the oxidative alkenylation of anisole with olefins like ethylene (B1197577) and propylene. researchgate.net A key feature of these Rh-catalyzed reactions is their tendency to produce a mixture of meta- and para-alkenylated products, with the meta-isomer often being a significant component. researchgate.netacs.org

For the synthesis of an m-octyl precursor, 1-octene (B94956) would be the logical olefin partner. The reaction would yield a mixture of octenyl anisole isomers. The meta-octenyl anisole could then be isolated and subsequently hydrogenated (e.g., using H₂ gas and a palladium on carbon catalyst) to saturate the double bond, yielding Anisole, m-octyl-. The regioselectivity (meta vs. para) can be influenced by the specific ligands on the rhodium catalyst and the reaction conditions. researchgate.net

Table 2: Research Findings on Rhodium-Catalyzed Oxidative Alkenylation of Anisole Table data synthesized from cited research findings. researchgate.net

| Olefin | Catalyst Precursor | Oxidant | Product Regioselectivity (o:m:p) |

| Ethylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | ~1:3:1 to ~1:5:10 (condition dependent) |

| Propylene | [(η²-C₂H₄)₂Rh(μ-OAc)]₂ | Cu(OPiv)₂ | ~1:8:20 to ~1:8.5:5 (condition dependent) |

Classical Alkylation Routes and Their Regiochemical Control for m-octyl- Substitution

Classical methods for forming C-C bonds with aromatic rings, such as Friedel-Crafts reactions, have been industrial mainstays for over a century. However, controlling their regioselectivity for non-traditional isomers is a formidable task.

The standard Friedel-Crafts alkylation involves reacting an arene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com When applied to anisole, the powerful ortho-, para-directing effect of the methoxy group ensures that alkylation with an octyl halide (e.g., 1-chlorooctane) predominantly yields 2-octylanisole and 4-octylanisole. vedantu.comyoutube.com

Achieving meta-alkylation via a Friedel-Crafts-type reaction requires overcoming this innate electronic preference. One theoretical approach is to employ "steric control." This could involve using a very bulky Lewis acid that coordinates strongly to the oxygen atom of the anisole's methoxy group. This large complex would sterically block the two adjacent ortho-positions, potentially disfavoring attack at the para-position as well, thereby forcing the incoming octyl electrophile to react at the less-hindered meta-positions. However, this remains a significant synthetic challenge, as the electronic activation at the ortho- and para-positions is substantial and difficult to override completely.

The alkylation of anisole can also be achieved using olefins or alcohols as the alkylating agents, often with solid acid catalysts like niobium phosphate. scielo.brscilit.com These methods are often considered greener alternatives to traditional Friedel-Crafts reactions as they can avoid the use of stoichiometric Lewis acids and the production of corrosive byproducts. scielo.br

Studies have shown that anisole can be alkylated with 1-octene and 1-octen-3-ol (B46169) in the liquid phase over niobium phosphate. scielo.brresearchgate.net The reaction with 1-octene produces a mixture of octylanisole isomers, while the reaction with the allylic alcohol 1-octen-3-ol primarily yields 1-(methoxyphenyl)-2-octene products. scielo.brscielo.br In these acid-catalyzed processes, the regioselectivity is again governed by the formation of the most stable carbocation intermediate, leading to substitution at the electronically activated ortho- and para-positions. scielo.br The reaction with a secondary alcohol like 2-octanol (B43104) was found to be largely unsuccessful under similar conditions. scielo.br While these methods are effective for producing monoalkylated anisoles, achieving specific m-octyl substitution remains a challenge and would likely require the design of shape-selective catalysts (e.g., zeolites with specific pore structures) that could sterically favor the formation of the meta-isomer.

Table 3: Research Findings on Niobium Phosphate-Catalyzed Alkylation of Anisole Table data synthesized from cited research findings. scielo.brscielo.brresearchgate.net

| Alkylating Agent | Catalyst | Temperature (°C) | Conversion (%) | Primary Products |

| 1-Octene | Niobium Phosphate | 110 | 22 (after 4h) | Mixture of (o/p)-octylanisole isomers |

| 2-Octanol | Niobium Phosphate | 110 | Negligible (after 7h) | No significant reaction |

| 1-Octen-3-ol | Niobium Phosphate | 120 | 100 | 1-(o/p-methoxyphenyl)-2-octene |

Multi-Step Synthesis of Anisole, m-octyl- from Pre-functionalized Aromatic Precursors

The construction of Anisole, m-octyl- often involves multi-step sequences that leverage pre-functionalized benzene (B151609) derivatives to ensure the correct placement of the substituents. These strategies can be broadly categorized into two main approaches: those that begin with a meta-substituted precursor and those that involve sequential functionalization of an anisole core.

A highly effective strategy for the synthesis of Anisole, m-octyl- involves the use of aromatic precursors that already possess a substituent at the meta-position relative to the point of octyl group attachment. This approach offers excellent control over the regiochemistry of the final product. Common methods in this category include cross-coupling reactions where one of the reactants is a meta-substituted anisole derivative.

One prominent example is the use of organometallic reagents such as Grignard reagents or boronic acids. For instance, 3-methoxyphenylmagnesium bromide, a commercially available Grignard reagent discoveroakwoodchemical.comsigmaaldrich.com, can serve as a nucleophile in a coupling reaction with an octyl halide, such as 1-bromooctane (B94149). This type of cross-coupling, often catalyzed by transition metals like nickel or palladium, facilitates the formation of the crucial carbon-carbon bond between the aromatic ring and the octyl chain. While specific examples for the synthesis of 1-methoxy-3-octylbenzene via this exact route are not extensively detailed in readily available literature, the principle is well-established in organic synthesis americanelements.com. A related approach involves the use of octylmagnesium bromide americanelements.com as the Grignard reagent in a reaction with a suitable meta-substituted electrophilic anisole derivative.

Another powerful method is the Suzuki-Miyaura coupling reaction. This involves the palladium-catalyzed cross-coupling of an arylboronic acid with an alkyl halide. In this context, 3-methoxyphenylboronic acid could be coupled with 1-bromooctane. Patents have described nickel-catalyzed Suzuki couplings of p-methoxyphenylboronic acid with 1-bromooctane to form the para-isomer, and this methodology is adaptable to the synthesis of the meta-isomer by using the corresponding 3-methoxyphenylboronic acid google.comepo.orgcore.ac.uk. The use of boronic acids is advantageous due to their stability and lower toxicity compared to some other organometallic reagents organic-chemistry.orgprinceton.edu.

Table 1: Representative Cross-Coupling Strategies for Anisole, m-octyl- Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| 3-Methoxyphenylmagnesium bromide | 1-Bromooctane | Ni or Pd catalyst | Grignard Cross-Coupling |

| 3-Methoxyphenylboronic acid | 1-Bromooctane | Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling |

An alternative and classical approach to the synthesis of Anisole, m-octyl- is the sequential introduction of the functional groups onto the aromatic ring. This method typically begins with anisole and involves a two-step process: Friedel-Crafts acylation followed by a reduction reaction. This sequence ensures the precise placement of the octyl group.

The first step is the Friedel-Crafts acylation of anisole with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) masterorganicchemistry.combyjus.com. The methoxy group of anisole is an ortho-, para-directing group, meaning that the acylation will predominantly occur at the positions ortho and para to the methoxy group youtube.com. However, a smaller amount of the meta-acylated product, 3-octanoylanisole, is also formed. The different isomers can then be separated, typically by chromatography, to isolate the desired meta-isomer. The selectivity of Friedel-Crafts acylation can be influenced by the choice of catalyst and reaction conditions, with some zeolite catalysts showing high selectivity for the para-isomer in related reactions dokumen.pubutm.myscirp.org.

Table 2: Two-Step Synthesis of Anisole, m-octyl- via Friedel-Crafts Acylation and Reduction

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, Octanoyl chloride, AlCl₃ | 3-Octanoylanisole (after separation) |

Mechanistic Investigations of Reactions Involving Anisole, M Octyl

Elucidation of Regioselectivity in Anisole (B1667542) Derivative Functionalization

The inherent directing effects of the methoxy (B1213986) group in anisole typically favor electrophilic substitution at the ortho and para positions. Achieving meta-selectivity, therefore, requires overcoming these electronic biases through strategic catalyst and reagent design.

Role of Directing Groups and Ligand Design in Meta-Selectivity

Achieving meta-selectivity in the functionalization of anisole derivatives often necessitates the use of directing groups. These groups can temporarily bind to the substrate and the catalyst, positioning the reactive center for functionalization at a site that is electronically or sterically disfavored. For instance, in palladium-catalyzed C-H arylation, the use of a norbornene mediator can facilitate meta-selectivity. This strategy involves a Catellani-type reaction where an initial ortho-C-H activation and subsequent reaction with norbornene scaffolds the catalyst in proximity to the meta-C-H bond, enabling its functionalization. sigmaaldrich.com The design of ligands is also crucial. For example, S,O-ligands have been shown to promote the meta-C-H arylation of anisole derivatives in palladium/norbornene cooperative catalysis. chemrxiv.org

In some cases, the directing group can be a transient species. Glycine has been used as a transient directing group in the C4-arylation of indoles, a related heterocyclic system, showcasing the potential for temporary tethers to control regioselectivity. nih.gov The choice of ligand can also influence the outcome; for instance, sterically hindered bipyridyl ligands have been employed in iridium-catalyzed borylation to enhance para-selectivity, which indirectly provides insights into controlling selectivity at other positions. mdpi.com

Influence of Lewis Acid Coordination on Electron Density and Regioselectivity

Lewis acids play a significant role in modulating the electronic properties of anisole derivatives and thereby influencing regioselectivity. Coordination of a Lewis acid to the oxygen atom of the methoxy group withdraws electron density from the aromatic ring, particularly from the ortho and para positions. mdpi.com This deactivation of the ortho and para positions can make the meta position more susceptible to electrophilic attack.

For example, in the iridium-catalyzed C-H borylation of anisole derivatives, the use of a bulky Lewis acid like B(Mes)₃ was found to dramatically improve para-selectivity. mdpi.com The proposed mechanism suggests that the coordination of the Lewis acid to the methoxy group decreases the electron density at the para-position, facilitating its borylation. mdpi.com This principle of altering electron distribution through Lewis acid coordination can be extrapolated to favor meta-functionalization under different catalytic systems. In Friedel-Crafts reactions, Lewis acids like AlCl₃ activate the electrophile by coordinating to the leaving group, making it a better electrophile. masterorganicchemistry.com This enhanced electrophilicity, coupled with the electronic modulation of the anisole ring by the Lewis acid, can be a powerful tool for controlling regioselectivity.

Kinetic vs. Thermodynamic Control in Alkylation Processes

The alkylation of anisole, including the introduction of an octyl group, can be governed by either kinetic or thermodynamic control, leading to different product distributions. libretexts.org

Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that is formed fastest. This is known as the kinetic product. libretexts.org In the context of Friedel-Crafts alkylation, ortho and para isomers are typically the kinetically favored products due to the electron-donating nature of the methoxy group.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will predominate. libretexts.org In some cases, the meta-substituted product can be the thermodynamically more stable isomer, especially if there are significant steric interactions in the ortho and para isomers that can be alleviated through rearrangement.

The classic example of this dichotomy is the sulfonation of naphthalene, where the position of the sulfonic acid group can be controlled by temperature. A similar principle applies to the alkylation of anisoles. The reversibility of Friedel-Crafts alkylation allows for the isomerization of kinetically formed products to the thermodynamically more stable isomers. acs.org This is particularly relevant in polyalkylation scenarios where steric hindrance can drive the rearrangement to less crowded positions. thieme-connect.com

Interactive Table: Factors Influencing Regioselectivity in Anisole Functionalization

| Factor | Mechanism of Influence | Desired Outcome for Meta-Selectivity | Key Research Findings |

| Directing Groups | Steric and electronic guidance of the catalyst to a specific C-H bond. | Introduction of a directing group that positions the catalyst for meta-functionalization. | Norbornene can act as a mediator in Pd-catalyzed reactions to achieve meta-arylation. sigmaaldrich.com |

| Ligand Design | Steric and electronic properties of the ligand influence the catalytic environment and can favor a specific regioisomer. | Utilization of ligands that sterically block ortho and para positions or electronically favor meta-attack. | S,O-ligands promote meta-C-H arylation in Pd/norbornene catalysis. chemrxiv.org |

| Lewis Acid Coordination | Withdrawal of electron density from the ortho and para positions upon coordination to the methoxy group. | Deactivation of ortho and para positions to make the meta position relatively more reactive. | Coordination of bulky Lewis acids can significantly alter the electronic landscape of the anisole ring. mdpi.com |

| Kinetic Control | Favors the product that is formed fastest, typically the ortho and para isomers in electrophilic aromatic substitution. | Overcoming the kinetic preference for ortho/para substitution. | Lower reaction temperatures generally favor the kinetic product. libretexts.org |

| Thermodynamic Control | Favors the most stable product isomer at equilibrium. | The meta-octyl-anisole isomer must be the most thermodynamically stable product. | Higher reaction temperatures and reversibility can lead to the thermodynamic product. libretexts.orgacs.org |

Reaction Pathway Analysis of Carbon-Oxygen and Carbon-Carbon Bond Formation in Anisole, m-octyl- Synthesis

The synthesis of "Anisole, m-octyl-" can be approached through two primary bond-forming strategies: formation of the carbon-oxygen ether linkage or formation of the carbon-carbon bond between the aromatic ring and the octyl group.

Carbon-Oxygen Bond Formation: This route typically involves the Williamson ether synthesis, where a precursor, m-octylphenol, is reacted with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. The synthesis of m-octylphenol itself would likely proceed via a Friedel-Crafts acylation of phenol (B47542) with octanoyl chloride, followed by reduction of the resulting ketone. The regioselectivity of the initial acylation would be a critical step to control.

Carbon-Carbon Bond Formation: This is a more direct approach and commonly utilizes Friedel-Crafts alkylation. Reacting anisole with an octyl halide or octene in the presence of a Lewis acid catalyst can introduce the octyl group. acs.orgrsc.org However, as previously discussed, controlling the regioselectivity to favor the meta position is a significant challenge. Strategies to achieve this include:

Isomerization: Performing the reaction under conditions that favor thermodynamic control, allowing for the rearrangement of initially formed ortho and para isomers to the more stable meta product. acs.org

Catalyst Design: Employing catalytic systems that inherently favor meta-alkylation. For instance, certain rare-earth metal complexes have shown high regioselectivity in the C-H alkylation of anisoles. rsc.org

Intermediates and Transition States in Catalytic Cycles

The catalytic cycles for the synthesis and functionalization of "Anisole, m-octyl-" involve a series of intermediates and transition states that dictate the reaction's outcome.

In Friedel-Crafts alkylation , the reaction proceeds through the formation of a carbocation or a highly polarized complex from the alkylating agent and the Lewis acid catalyst. masterorganicchemistry.com This electrophilic species then attacks the anisole ring, forming a Wheland intermediate (also known as an arenium ion or sigma complex). acs.org This intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. The stability of the Wheland intermediate for attack at the ortho, meta, and para positions influences the kinetic product distribution. Subsequent loss of a proton from the Wheland intermediate restores aromaticity and yields the alkylated anisole. acs.org

In transition-metal-catalyzed C-H activation , the mechanism is more complex. For example, in palladium-catalyzed reactions, an initial C-H activation step forms a metal-aryl intermediate. acs.org The regioselectivity of this step is often crucial. In the case of meta-selective reactions using a norbornene mediator, the catalytic cycle involves the formation of a palladacycle intermediate. sigmaaldrich.com The reaction then proceeds through migratory insertion of the aryl group onto the coordinated norbornene, followed by a second C-H activation at the meta position.

Radical and Single Electron Transfer Mechanisms in Anisole Derivatives

While many reactions of anisole derivatives proceed through ionic intermediates, radical and single-electron transfer (SET) mechanisms offer alternative pathways for functionalization.

Single Electron Transfer (SET): In some reactions, an electron is transferred from the electron-rich anisole ring to a suitable acceptor, generating a radical cation. scielo.br This radical cation is a highly reactive intermediate that can undergo various transformations. For example, in photoredox catalysis, visible light can be used to excite a photocatalyst, which then engages in an SET event with the anisole derivative. nih.govresearchgate.net The resulting radical cation can then react with a nucleophile or undergo deprotonation to form a radical, which can be further functionalized. researchgate.net The SET mechanism can be a key step in certain Friedel-Crafts type reactions as well, where the Lewis acid can facilitate the electron transfer. scielo.br

Radical Reactions: Once a radical is generated on the anisole ring or on the alkyl side chain, it can participate in a variety of radical-mediated bond-forming reactions. For instance, a radical generated at the benzylic position of the octyl group could undergo addition to an alkene or be trapped by a radical scavenger. Radical mechanisms are also implicated in some C-H functionalization reactions, where a hydrogen atom abstraction (HAT) event can generate a carbon-centered radical. researchgate.net The interplay between SET and HAT mechanisms is often complex and depends on the specific reaction conditions and the properties of the reactants. researchgate.netfrontiersin.org

Advanced Spectroscopic Elucidation and Structural Analysis of Anisole, M Octyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Anisole (B1667542), m-octyl-. By analyzing the chemical environment of each proton and carbon atom, NMR allows for the precise mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of Anisole, m-octyl- is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the octyl chain. The aromatic region will be particularly informative for confirming the meta-substitution pattern. The protons on the aromatic ring will exhibit specific splitting patterns and chemical shifts due to their positions relative to the electron-donating methoxy group and the weakly electron-donating octyl group. The methoxy group itself will appear as a sharp singlet, typically around 3.8 ppm. The octyl chain will produce a series of multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the methoxy group will be significantly downfield, while the other aromatic carbons will have shifts predictable from substituent effect calculations. The carbons of the octyl chain will appear in the aliphatic region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the octyl chain and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Anisole, m-octyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to OCH₃) | 6.7 - 6.8 | 112 - 115 |

| Aromatic-H (para to OCH₃) | 6.7 - 6.8 | 119 - 122 |

| Aromatic-H (ortho to octyl) | 7.1 - 7.2 | 128 - 130 |

| Aromatic-H (meta to both) | 7.2 - 7.3 | 129 - 131 |

| OCH₃ | ~3.8 | ~55 |

| Benzylic CH₂ | ~2.6 | ~36 |

| (CH₂)₆ | 1.2 - 1.6 | 22 - 32 |

| CH₃ (octyl) | ~0.9 | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of Anisole, m-octyl- from a mixture.

The electron ionization (EI) mass spectrum of Anisole, m-octyl- is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an alkyl-substituted anisole. A prominent fragmentation pathway for long-chain alkylbenzenes is the benzylic cleavage, which would result in the formation of a stable benzylic cation. Another expected fragmentation is the loss of the methoxy group or parts of the octyl chain. The presence of the meta-octyl group will influence the relative abundance of certain fragment ions compared to its ortho and para isomers.

Interactive Data Table: Predicted Key Mass Fragments for Anisole, m-octyl-

| m/z | Predicted Fragment Identity | Significance |

| 220 | [M]⁺ | Molecular Ion |

| 121 | [M - C₇H₁₅]⁺ | Benzylic cleavage |

| 107 | [M - C₈H₁₇]⁺ | Cleavage at the aromatic ring |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR Spectroscopy: The IR spectrum of Anisole, m-octyl- will display characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic octyl chain (around 2850-2960 cm⁻¹). The C-O stretching of the aryl ether will be visible as a strong band, typically in the region of 1250 cm⁻¹ and 1040 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. masterorganicchemistry.com Therefore, the C-C stretching modes of the aromatic ring and the alkyl chain will be prominent in the Raman spectrum. The symmetric vibrations of the benzene (B151609) ring are often more intense in Raman than in IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV light by Anisole, m-octyl- is primarily due to the π-electron system of the benzene ring, which is modified by the methoxy substituent.

The UV-Vis spectrum of anisole typically shows two absorption bands, which are due to π→π* transitions. hmdb.ca The presence of an alkyl group in the meta position is expected to have only a minor effect on the position and intensity of these absorption maxima compared to anisole itself. hmdb.ca This is because the alkyl group does not significantly extend the conjugation of the aromatic system. hmdb.ca Therefore, Anisole, m-octyl- is expected to have absorption maxima similar to anisole, with perhaps a slight bathochromic (red) shift. hmdb.ca

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, Anisole, m-octyl- is expected to be a liquid at room temperature due to the presence of the flexible octyl chain, which disrupts efficient crystal packing. Therefore, single-crystal X-ray diffraction is generally not a suitable technique for the structural analysis of this compound under standard conditions. While X-ray diffraction can be applied to liquids to study short-range ordering, it does not provide the detailed atomic resolution structure that is obtained from crystalline samples.

Advanced Hyphenated Techniques for Analytical Purity Assessment and Structural Elucidation (e.g., HPLC-DAD, GC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and the confirmation of compound identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like Anisole, m-octyl-. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification. This technique is highly effective for separating and identifying the different isomers of octylanisole.

Computational Chemistry and Theoretical Studies of Anisole, M Octyl

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

No specific studies applying Density Functional Theory (DFT) to determine the electronic structure and optimize the molecular geometry of Anisole (B1667542), m-octyl- were identified. In general, DFT is a widely used method for such calculations in substituted anisoles. These studies typically involve optimizing the ground-state geometry to find the most stable conformation, characterized by minimum energy. For other anisole derivatives, DFT calculations have been used to determine key geometric parameters like bond lengths and angles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Specific Time-Dependent Density Functional Theory (TD-DFT) investigations into the excited state properties and photophysical behavior of Anisole, m-octyl- are not available in the reviewed literature. TD-DFT is a powerful tool for understanding electronic transitions and has been applied to other substituted anisoles to predict their absorption and emission spectra.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis specific to Anisole, m-octyl- has not been reported. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. For substituted anisoles in general, the energies and distributions of these orbitals are influenced by the nature and position of the substituent on the aromatic ring.

Reaction Mechanism Simulations and Transition State Identification

There are no specific published simulations of reaction mechanisms or identification of transition states involving Anisole, m-octyl-. Theoretical studies on other anisoles have explored reaction pathways, such as O-CH3 bond dissociation, providing insights into their stability and reactivity. acs.orgresearchgate.net These studies often employ computational methods to map the potential energy surface and identify the high-energy transition state structures. researchgate.net

Spectroscopic Property Prediction and Validation (e.g., vibrational spectra, NMR chemical shifts)

Predictions of spectroscopic properties like vibrational spectra and NMR chemical shifts for Anisole, m-octyl- using computational methods are not documented in the available research. Such predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics simulations for the conformational analysis or intermolecular interactions of Anisole, m-octyl- were found. This computational technique is instrumental in understanding the dynamic behavior of molecules, including the flexibility of alkyl chains and how they interact with their environment.

Analysis of Hammett Constants and Electronic Effects for Substituted Anisoles

While there is no specific analysis of Hammett constants for the m-octyl substituent on anisole, broader studies on substituted anisoles provide a framework for understanding its potential electronic effects. acs.orgmedjchem.com The Hammett equation is a tool used to quantify the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. medjchem.comresearchgate.net For meta-substituted compounds, the Hammett constant (σm) reflects the inductive effect of the substituent. researchgate.netnih.gov Studies on other alkyl groups suggest they are generally weakly electron-donating. The correlation between bond dissociation enthalpies and Hammett constants has been explored for various substituted anisoles, revealing that electron-donating groups can influence bond strengths. acs.orgresearchgate.netnih.gov However, the linear correlation for meta-substituents is generally not as strong as for para-substituents. acs.orgresearchgate.net

Applications of Anisole, M Octyl in Specialized Chemical Fields

Role in Catalysis and Ligand Design for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering more efficient pathways to complex molecules. acs.org Anisole (B1667542), m-octyl- serves as a key substrate and building block in this domain, particularly in controlling the outcomes of metal-catalyzed reactions.

Controlling where a functional group is added to an aromatic ring—a concept known as regioselectivity—is a significant challenge in C-H functionalization. numberanalytics.com The methoxy (B1213986) group of an anisole molecule typically directs reactions to the ortho and para positions due to its electron-donating nature. However, achieving meta-selectivity is often desirable for creating alternative molecular structures. nih.gov

Research has shown that the regioselectivity of C-H functionalization on anisole can be precisely controlled by the choice of metal catalyst, ligands, and reaction conditions. For instance, in rhodium-catalyzed alkenylation of anisole, the ratio of ortho, meta, and para products can be shifted by adjusting ethylene (B1197577) pressure and the concentration of additives like pivalic acid. acs.org Under certain conditions, a preference for the meta product is observed, deviating from the expected ortho/para selectivity. acs.org

Similarly, palladium/norbornene catalysis, when combined with a specially designed S,O-ligand, has been shown to effectively promote the meta-C-H arylation of anisole derivatives. nih.govnih.gov This system overcomes the inherent electronic preference for ortho and para positions, demonstrating the power of ligand design in redirecting the catalyst's activity. nih.govresearchgate.net The octyl group in Anisole, m-octyl- would further influence this process through steric hindrance, potentially enhancing selectivity for the less hindered C-H bonds and modifying the catalyst's interaction with the aromatic ring.

Table 1: Regioselectivity in Metal-Catalyzed Anisole Functionalization

| Catalytic System | Reaction Type | Key Findings on Regioselectivity | Reference |

|---|---|---|---|

| [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | Oxidative Alkenylation | Regioselectivity (o/m/p ratio) is tunable; high pivalic acid and low ethylene pressure favor the meta product (ratio ~1:3:1). | acs.org |

| Pd(OAc)₂ / Norbornene / S,O-Ligand | meta-C-H Arylation | New S,O-ligand enables highly efficient and selective arylation at the meta position of various aryl ethers. | nih.govnih.gov |

| Cobalt-NHC Catalysis | C-H Alkylation/Arylation | Substituents at the meta position on the arene direct alkylation to the less sterically hindered ortho position. | rsc.org |

| Pd/Norbornene Cooperative Catalysis | meta-C-H Arylation | Overcomes the "ortho constraint," allowing efficient reaction on ortho-substituted aryl ethers. | researchgate.net |

Anisole, m-octyl-, once functionalized, becomes a valuable precursor for more elaborate molecules, including complex ligands and catalysts. The process of C-H functionalization transforms the relatively simple anisole derivative into a versatile building block. acs.org For example, after an initial C-H arylation, a second, different aryl group can be introduced, leading to the rapid synthesis of unsymmetrical terphenyls, which are important structures in materials science and medicinal chemistry. nih.gov

The design of ligands is crucial for the success of enantioselective transition metal catalysis. mdpi.com Noncovalent interactions between a ligand and a substrate can dictate the stereochemical outcome of a reaction. mdpi.comresearchgate.net By functionalizing the Anisole, m-octyl- backbone, it can be incorporated into larger ligand scaffolds. The octyl group can provide necessary solubility in organic solvents and create specific steric environments that influence the catalytic pocket, while the methoxy group can be used to modulate electronic properties or act as a coordination site.

Advanced Materials Science Applications

The structural features of Anisole, m-octyl-—a hydrophobic alkyl chain attached to a polar aromatic ether—make it an attractive component for a variety of functional materials, from conductive polymers to surfactants.

The development of complex polymer architectures is a key area of materials science, enabling the creation of materials with tailored properties. acs.org Anisole, m-octyl- is a relevant building block for polymers analogous to well-known functional materials.

Poly(3-octylthiophene) Analogues : Poly(3-alkylthiophene)s (PATs) are a major class of conducting polymers used in organic electronics. cmu.edu Homopolymers of 3-alkylthiophenes, where the alkyl group is butyl or larger, are soluble in common organic solvents like anisole, toluene, and xylene. cmu.edu The synthesis of regioregular poly(3-octylthiophene) (P3OT) via methods like Suzuki polycondensation has been reported. whiterose.ac.uk Incorporating an m-octyl-anisole unit into a thiophene-based polymer backbone would modify its electronic properties, solubility, and solid-state packing, which in turn affects the material's charge transport capabilities. researchgate.net The octyl side chain is critical for ensuring solubility and processability, while the anisole component would influence the polymer's conjugation and energy levels. cmu.eduresearchgate.net

Poly(ethylene glycol mono-4-octylphenyl ether) Derivatives : Poly(ethylene glycol mono-4-octylphenyl ether) is a non-ionic surfactant and its properties in binary systems with solvents like anisole have been studied. x-mol.netresearchgate.netresearchgate.net The structure of Anisole, m-octyl- makes it a potential monomer for creating new polyether derivatives. Polymerization could yield materials with tunable amphiphilicity, useful for applications in drug delivery, stabilization of colloids, or as components in polymer blends.

Table 2: Polymer Systems Related to Anisole, m-octyl- Components

| Polymer System | Relevant Component | Key Properties and Applications | Reference |

|---|---|---|---|

| Poly(3-octylthiophene) (P3OT) | Octyl group, Aromatic core | Soluble conducting polymer; used in organic solar cells and transistors. Aggregation behavior is solvent-dependent. | cmu.eduwhiterose.ac.ukresearchgate.net |

| Poly(ethylene glycol mono-4-octylphenyl ether) | Octylphenyl ether | Non-ionic surfactant; used in creating emulsions and microemulsions. Thermodynamic properties studied in anisole solutions. | x-mol.netresearchgate.netresearchgate.net |

| Polymethylmethacrylate (PMMA) / Anisole System | Anisole (as solvent) | Anisole is used as a solvent for spin-coating polymer films for applications in electronics and nanolithography. | researchgate.net |

Solution-processable organic materials are essential for manufacturing low-cost and flexible optoelectronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comtaylorfrancis.com Hole-transporting materials (HTMs) are a critical component of these devices, facilitating the efficient movement of positive charges. taylorfrancis.comrsc.org

The design of modern HTMs often relies on a donor-acceptor approach to tune the material's energy levels (HOMO/LUMO) for optimal device performance. rsc.org The anisole moiety, with its electron-donating methoxy group, can serve as an effective electron donor unit. The long octyl chain in Anisole, m-octyl- serves two crucial purposes: it significantly enhances the molecule's solubility for solution-based processing, and its steric bulk helps to prevent crystallization, promoting the formation of stable amorphous films, which is beneficial for device longevity and performance. mdpi.comrsc.org By combining Anisole, m-octyl- with suitable acceptor units, novel HTMs can be designed with tailored optoelectronic properties.

A surfactant molecule is characterized by having a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows surfactants to accumulate at interfaces, such as water-oil or water-air, and lower the interfacial tension. ethz.ch Anisole, m-octyl- possesses this fundamental architecture: the methoxy group provides some polarity, acting as a hydrophilic head, while the octyl-substituted phenyl group forms a bulky, nonpolar hydrophobic tail.

Studies on related molecules, such as octylphenol (B599344) polyoxyethylene ether, demonstrate how the balance between the hydrophilic and hydrophobic parts determines surfactant performance, including its critical micelle concentration (CMC) and its ability to wet surfaces. mdpi.com The partitioning of anisole derivatives between water and surfactant micelles has also been investigated, showing that partitioning is strongly influenced by the solute's lipophilicity. semanticscholar.org The structure of Anisole, m-octyl- suggests it has potential as a non-ionic surfactant or co-surfactant. Its behavior at interfaces would be influenced by the interaction of its octyl chain with the non-aqueous phase, a phenomenon known as chain length compatibility, which can affect the packing and stability of the interfacial layer. ethz.chresearchgate.net

Precursor in Fine Chemical Synthesis and Intermediates (e.g., fragrances, dyestuffs, pharmaceutical building blocks)

The role of Anisole, m-octyl- as a precursor in fine chemical synthesis is rooted in the chemistry of anisole and its alkylated derivatives. Anisole itself is a versatile starting material for producing perfumes, dyes, and pharmaceuticals. acs.orgacs.org The introduction of an eight-carbon alkyl chain at the meta position modifies the compound's physical properties, such as its lipophilicity and boiling point, influencing its function as a chemical intermediate.

The synthesis of substituted anisoles is a well-established area of organic chemistry. researchgate.net Friedel-Crafts reactions, for example, are common methods for attaching acyl or alkyl groups to an aromatic ring. depaul.edutamu.eduyoutube.com However, the methoxy group of anisole is an ortho-, para-director, meaning direct Friedel-Crafts alkylation or acylation of anisole predominantly yields 2- and 4-substituted products. youtube.comvedantu.com For instance, the acylation of anisole with octanoic acid over zeolite catalysts has been shown to selectively produce p-octanoyl anisole. rsc.org

Therefore, the synthesis of Anisole, m-octyl- typically requires a multi-step pathway. One plausible route involves starting with a meta-substituted precursor, such as m-bromoanisole, which is a known chemical intermediate. researchgate.netchemicalweekly.com This could be followed by a cross-coupling reaction to introduce the octyl chain.

Fragrances: Anisole and its derivatives are foundational components in the fragrance industry, valued for their sweet, anise-like, and floral aromas. nih.govthegoodscentscompany.comwikipedia.org For example, anisic aldehyde is a crucial component in chocolate, vanilla, and various fruit and floral scents. wikipedia.org While the specific odor profile of Anisole, m-octyl- is not widely documented in public literature, the presence of the long octyl chain would likely impart a waxy, fatty, or citrusy note, modifying the characteristic anisolic scent. The high molecular weight would also suggest low volatility, making it a potential fixative or a base note in complex fragrance compositions. google.com

Dyestuffs: Anisole and its derivatives serve as intermediates in the synthesis of dyes and pigments. environmentclearance.nic.injustdial.com Aromatic compounds are the fundamental building blocks for chromophores, the parts of a molecule responsible for color. dyespigments.nettextileengineering.net Azo dyes, a large class of synthetic colorants, are formed via the coupling of a diazonium salt with another aromatic compound. dyespigments.netjchemrev.com The incorporation of an alkylated anisole derivative like Anisole, m-octyl- into a dye structure could be used to modify its properties. The long octyl chain would significantly increase its solubility in nonpolar media, making it potentially useful for dyes intended for oils, waxes, plastics, or hydrocarbon-based solvents.

Pharmaceutical Building Blocks: Anisole is a common structural motif and intermediate in the synthesis of pharmaceuticals. researchgate.netkavyapharma.in The anisole moiety can be found in a wide range of active pharmaceutical ingredients (APIs). The synthesis of these complex molecules often involves the functionalization of the anisole ring. While there is no widespread documentation of Anisole, m-octyl- as a direct precursor to a commercial drug, its structure is analogous to intermediates used in medicinal chemistry. The octyl group could be exploited to enhance the lipid solubility of a potential drug molecule, which can be a critical factor in its absorption and distribution within the body. For example, a patent describes using p-octylanisole to synthesize a triazine derivative intended to protect materials from UV degradation, a function relevant to stabilizing formulations. googleapis.com

| Precursor Application | Role of Anisole, m-octyl- Moiety | Potential Synthetic Route | Relevant Analogues |

| Fragrances | Modify scent profile (e.g., add waxy/citrus notes), act as a fixative. | N/A | Anisic Aldehyde, Anethole, Methyl Chavicol |

| Dyestuffs | Increase solubility in nonpolar media for specialized applications (oils, plastics). | Azo coupling of a derivative. | Anisole, Phenetidine |

| Pharmaceuticals | Serve as a lipophilic building block to modify drug absorption/distribution. | Multi-step synthesis via a meta-substituted precursor. | p-Octylanisole, Bromoanisole |

Bio-derived Solvents and Extraction Methodologies (as a component or analogue)

The chemical industry is increasingly seeking to replace petroleum-derived solvents with more sustainable, bio-derived alternatives to reduce environmental impact. dyespigments.net This has spurred research into converting biomass, particularly lignin (B12514952), into valuable aromatic chemicals. acs.orgerrin.eunrel.gov

Analogue to Bio-derived Solvents: Lignin, a major component of lignocellulosic biomass, is a rich, renewable source of aromatic compounds. acs.orgnih.gov Through processes like reductive catalytic fractionation, lignin can be depolymerized into a mixture of phenols and other aromatics, which can then be chemically upgraded. acs.org For example, phenol (B47542) can be alkylated with methanol (B129727) to produce anisole. researchgate.netgoogle.com Research has also focused on producing a variety of functionalized aromatic compounds from lignin, including those with longer alkyl chains, which can serve as platform molecules for bio-based plastics, resins, and solvents. acs.orgmdpi.comnih.govmdpi.com

Anisole, m-octyl- serves as a structural analogue for this emerging class of bio-derived aromatic ethers. Its composition—an aromatic ring, an ether linkage, and a long alkyl chain—mirrors the molecular features of compounds that can potentially be sourced from biomass. Anisole itself is considered a "green" solvent with applications in organic synthesis and electrochemistry. tandfonline.comresearchgate.net The addition of the octyl chain makes the molecule significantly more nonpolar, suggesting its potential as a solvent for oils, fats, and other lipophilic substances. While Anisole, m-octyl- is not currently mass-produced from bio-sources, it represents a model compound for the types of high-performance, specialty bio-based solvents that may become prevalent in the future.

Extraction Methodologies: Liquid-liquid extraction is a fundamental separation technique that relies on the differential solubility of a compound between two immiscible liquid phases, often a polar solvent (like water) and a nonpolar organic solvent. wikipedia.org The choice of organic solvent is critical for extraction efficiency.

Alkylated aromatic ethers, such as Anisole, m-octyl-, possess properties that make them suitable candidates for specialized extraction processes. The aromatic ring and ether group provide some polarity, while the long octyl tail imparts strong nonpolar, hydrocarbon-like character. This combination allows for the selective extraction of moderately polar to nonpolar compounds from aqueous mixtures. A patent for the recovery of copper describes the use of nonyl anisole (a structurally similar compound with a nine-carbon chain) as part of a reagent formulation in a hydrocarbon solvent for solvent extraction. google.com This indicates that long-chain alkylated anisoles can function effectively in industrial extraction circuits, specifically in hydrometallurgy. The properties of Anisole, m-octyl- suggest it could be similarly applied as a solvent or co-solvent in the extraction of natural products, organic pollutants from water, or in the purification of fine chemicals.

| Property | Relevance to Solvents & Extraction | Example Application / Analogue |

| Source Analogue | Structure is similar to next-generation solvents derived from lignin/biomass. acs.orgnrel.gov | Bio-based aromatic epoxy monomers. acs.orgmdpi.com |

| Polarity | Amphiphilic nature (polar ether head, nonpolar alkyl tail) allows for specialized solvency. | Anisole used as a green solvent in peptide synthesis. tandfonline.com |

| Extraction Capability | Effective in extracting metal complexes and lipophilic organic molecules from aqueous solutions. | Nonyl anisole used in copper extraction reagents. google.com |

Green Chemistry Principles in the Synthesis and Application of Anisole, M Octyl

Sustainable Synthetic Routes for Anisole (B1667542), m-octyl-

Traditional methods for synthesizing alkylated aromatics often involve harsh conditions and the use of stoichiometric reagents that generate significant waste. Modern approaches focus on improving the sustainability of these routes through greener solvents and advanced catalytic systems.

The choice of solvent is critical, as solvents often constitute the largest mass component in a chemical reaction and contribute significantly to waste and environmental impact. acs.org Green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible, or innocuous when used. acs.orgnih.gov

Green Solvents: Anisole itself is considered a green solvent, derivable from renewable resources like lignin (B12514952) and praised for its low environmental impact. tandfonline.comresearchgate.netrsc.org Using anisole as a reactant and potentially as the reaction medium in its own alkylation could be an inherently green approach. Other solvents recognized for their favorable environmental profile include organic carbonates, 2-methyl-tetrahydrofuran (2-Me-THF), and N-octyl pyrrolidone (NOP). acsgcipr.orgrsc.org Recent studies in similar fields, such as solid-phase peptide synthesis, have successfully used binary mixtures of anisole with co-solvents like NOP or dimethyl sulfoxide (B87167) (DMSO) to achieve desired solubility and reactivity, providing a model for potential applications in m-octyl-anisole synthesis. researchgate.netchemrxiv.org

Solvent-Free Methodologies: Eliminating solvents entirely represents an ideal scenario from a green chemistry perspective. semanticscholar.org Techniques such as mechanochemistry (ball milling) and microwave-assisted synthesis are prominent solvent-free methods. rsc.orgcem.com Ball milling uses mechanical force to drive reactions, often at room temperature and with high efficiency, as demonstrated in the synthesis of various organic compounds. mdpi.com Microwave irradiation can accelerate reaction rates, often allowing for solvent-free conditions or the use of less-toxic solvents. cem.com The synthesis of flavor esters like octyl acetate (B1210297) has been successfully achieved under solvent-free conditions, indicating the potential for similar approaches in producing m-octyl-anisole. nih.gov

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Principle | Potential Application for m-octyl-anisole Synthesis | Key Advantage |

|---|---|---|---|

| Green Solvents | Replace hazardous solvents with environmentally benign alternatives like water, supercritical fluids, or bio-derived solvents. kahedu.edu.in | Use of anisole (reactant) as the solvent, or other green solvents like N-octyl pyrrolidone. rsc.orgacsgcipr.org | Reduced toxicity and environmental pollution. |

| Solvent-Free | Conduct reactions without a solvent medium, using techniques like microwave irradiation or mechanochemistry. rsc.orgmdpi.com | Microwave-assisted or ball-mill synthesis of m-octyl-anisole from anisole and an octylating agent. | Eliminates solvent waste, reduces energy consumption, and can shorten reaction times. |

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. royalsocietypublishing.org Catalysts are preferred because they are used in small amounts, can be recycled, and often lead to reactions with higher selectivity and fewer byproducts, thus minimizing waste. researchgate.netnortheastern.edu

The synthesis of m-octyl-anisole can be envisioned via Friedel-Crafts alkylation. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate large quantities of corrosive, aqueous waste during workup. A greener alternative is the use of solid acid catalysts. These materials, which include zeolites (e.g., H-Beta), sulfated zirconia, and functionalized mesoporous silicas, are easily separated from the reaction mixture by simple filtration, can be regenerated and reused, and prevent the formation of salt byproducts. researchgate.netaston.ac.uk For instance, H-Beta zeolites have proven effective in the direct etherification of glycols with 1-octene (B94956), demonstrating their utility in forming C-O bonds with an octyl group, and similar activity can be expected for C-C bond formation on an aromatic ring. researchgate.net The use of catalysis can significantly reduce energy requirements and waste formation, making processes more economically and environmentally efficient. researchgate.netcatalysis-summit.com

Atom Economy and Efficiency in m-octyl-anisole Production

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org It provides a clear metric for assessing how well a synthetic route adheres to the green chemistry principle of maximizing the incorporation of all materials. jocpr.comchemistrystudent.com

The atom economy for synthesizing m-octyl-anisole can be calculated for different hypothetical routes. An addition reaction, such as the direct alkylation of anisole with 1-octene, would theoretically have a 100% atom economy as all atoms from the reactants are incorporated into the product. In contrast, a substitution reaction, such as using 1-chlorooctane (B87089) as the alkylating agent, would have a lower atom economy because it generates hydrogen chloride (HCl) as a byproduct. studymind.co.uk

Calculation of Atom Economy:

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 savemyexams.com

Table 2: Atom Economy Calculation for Hypothetical Syntheses of Anisole, m-octyl-

| Synthesis Route | Reaction | Molecular Weight ( g/mol ) | Atom Economy Calculation | Result |

|---|---|---|---|---|

| Route A: Addition | Anisole + 1-Octene → Anisole, m-octyl- | Anisole: 108.141-Octene: 112.21Product: 220.35 | (220.35 / (108.14 + 112.21)) x 100 | 100% |

| Route B: Substitution | Anisole + 1-Chlorooctane → Anisole, m-octyl- + HCl | Anisole: 108.141-Chlorooctane: 148.68Product: 220.35HCl: 36.46 | (220.35 / (108.14 + 148.68)) x 100 | 85.81% |

This table demonstrates the inherent efficiency of addition reactions over substitution reactions in terms of atom economy.

Utilization of Renewable Feedstocks and Bio-derived Precursors for the Octyl Moiety

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. royalsocietypublishing.org Both structural components of m-octyl-anisole can potentially be sourced from renewable, bio-based materials.

Anisole Moiety: The aromatic core of the molecule can be derived from lignin, a complex polymer found in plant cell walls and a major byproduct of the paper and biorefining industries. nih.gov Lignin is the most abundant renewable source of aromatic compounds on Earth, and its valorization into chemicals like anisole is a key area of green chemistry research. researchgate.net

Octyl Moiety: The eight-carbon alkyl chain can also be produced from various renewable feedstocks. Bio-ethanol, which can be produced from the fermentation of sugars from sources like sugarcane or corn, can be dehydrated to ethylene (B1197577). nih.govacs.org Ethylene can then be oligomerized to produce linear alpha-olefins such as 1-octene. Another promising route is the use of plant oils and fatty acids as precursors. researchgate.net For example, chitosan, a biopolymer derived from chitin, can be modified with an octyl group from octanal, which can be sourced from biomass. researchgate.net Catalytic telomerization of 1,3-butadiene (B125203) (which can be bio-derived) with alcohols or water is another pathway to produce functionalized C8 chains. researchgate.net

Environmental Impact Assessment of Synthetic Pathways (Life Cycle Assessment principles)

To holistically evaluate the environmental performance of a chemical process, a Life Cycle Assessment (LCA) is an essential tool. mdpi.com An LCA provides a cradle-to-gate or cradle-to-grave analysis of the environmental impacts associated with a product, from raw material extraction through to its synthesis, use, and disposal. wbcsd.org

For the synthesis of Anisole, m-octyl-, a comparative LCA of different synthetic pathways (e.g., traditional vs. green catalytic route) would quantify impacts across various categories, such as climate change (carbon footprint), resource depletion, and toxicity. mdpi.comadmin.ch The analysis depends on reliable inventory data, which includes all inputs (raw materials, energy, water) and outputs (products, byproducts, emissions, waste) for each step of the process. researchgate.net

Key considerations in an LCA for m-octyl-anisole production would include:

Raw Material Acquisition: The environmental impact of producing anisole (from fossil fuels vs. renewable lignin) and the octylating agent (e.g., 1-octene from petroleum vs. bio-ethanol). inl.gov

Manufacturing Process: Energy consumption (heating, mixing, purification), solvent use and recycling efficiency, and catalyst production and lifespan.

Waste Management: The environmental burden of treating and disposing of byproducts and waste streams. Highly alkylated phenols, for instance, are noted for their potential environmental persistence and toxicity if released. service.gov.uke3s-conferences.org

Table 3: Key Data Points for a Comparative LCA of Anisole, m-octyl- Synthesis

| Life Cycle Stage | Traditional Route (e.g., AlCl₃ catalyst) | Green Route (e.g., Solid Acid Catalyst) |

|---|---|---|

| Raw Materials | Anisole, 1-chlorooctane, AlCl₃, organic solvent. | Anisole, 1-octene, solid acid catalyst (e.g., zeolite). |

| Energy Input | Energy for heating/reflux, distillation, and waste treatment. | Potentially lower energy for reaction; energy for catalyst regeneration. |

| Emissions (Air/Water) | Volatile organic compounds (VOCs) from solvent, acidic aqueous waste. | Minimal VOCs if solvent-free; no salt waste from catalyst. |

| Waste Generation | Stoichiometric AlCl₃ sludge (solid waste), HCl byproduct. | Minimal waste; catalyst is recycled. |

By quantifying these factors, an LCA can guide the selection and optimization of the most sustainable pathway for producing Anisole, m-octyl-, aligning chemical manufacturing with the principles of green chemistry.

Future Research Directions and Unexplored Avenues

Development of Highly Regioselective and Enantioselective Synthetic Methods for Anisole (B1667542), m-octyl-

The primary challenge in synthesizing Anisole, m-octyl- lies in controlling the position of the octyl group. Conventional electrophilic substitution reactions like the Friedel-Crafts alkylation are governed by the ortho-, para-directing nature of the methoxy (B1213986) group, leading to minimal yield of the desired meta-product. wikipedia.orgwikipedia.org Future research must therefore focus on developing novel synthetic strategies that override this inherent reactivity.

Regioselective Synthesis: A promising frontier is the adaptation of advanced C-H functionalization techniques. Recently, cooperative palladium/norbornene (Pd/NBE) catalysis has emerged as a powerful tool for the meta-arylation of anisole derivatives, reversing the conventional site-selectivity. chemrxiv.orgthieme.de Research should be directed toward extending this methodology from C-C bond formation with aryl groups to alkyl groups, specifically an octyl chain. This would involve exploring the reactivity of octyl halides or other octyl-organometallic reagents within these catalytic systems.

Another avenue involves rhodium-catalyzed oxidative alkenylation, where the o/m/p regioselectivity can be tuned by adjusting reaction parameters such as ligand concentration and olefin pressure. acs.org Investigating the adaptation of such systems for direct meta-alkylation could provide a viable synthetic route.

Enantioselective Synthesis: While the n-octyl substituent itself is achiral, the development of enantioselective methods is crucial for synthesizing chiral derivatives, such as those bearing a branched-chain octyl group (e.g., a sec-octyl group). Future work could explore the design of chiral catalytic systems capable of such transformations. Drawing inspiration from established asymmetric synthesis protocols, such as the enantioselective reduction of imines via asymmetric transfer hydrogenation or chiral catalyst-mediated Michael additions, researchers could develop catalysts that create specific stereocenters on the alkyl chain during its addition to the anisole ring. rsc.orgbeilstein-journals.org

Exploration of Novel Catalytic Systems for Direct m-Functionalization

The key to unlocking regioselective synthesis lies in catalyst innovation. The functionalization of electron-rich arenes at the meta-position is a significant challenge, and the development of bespoke catalytic systems is paramount. thieme.de

Future research should build upon recent breakthroughs, including:

Palladium/Norbornene Systems: A novel catalytic system utilizing a Pd catalyst, a norbornene mediator, and a specially designed S,O-ligand has proven effective for the meta-arylation of anisoles, including those with electron-donating or withdrawing substituents. chemrxiv.orgthieme.descilit.com A primary research goal should be the systematic optimization of this system for alkylation reactions. This includes screening new S,O-ligands and other ligand classes to improve catalytic activity and selectivity for the introduction of an octyl group.

Rhodium and Nickel Catalysis: Rhodium catalysts have demonstrated tunable regioselectivity in the functionalization of anisole. acs.org Further exploration of different rhodium complexes and reaction conditions is warranted. Additionally, nickel catalysts, known for their ability to activate and cleave the strong C–O bond in anisole derivatives for cross-coupling reactions, could be engineered for direct C-H functionalization at the meta position. acs.orgacs.org The development of mixed-ligand systems, for instance combining N-heterocyclic carbenes (NHCs) with phosphines, may offer unique reactivity. acs.org

A comparative study of these different transition-metal systems would be invaluable, as shown in the table below.

| Catalytic System | Metal | Key Features | Potential for m-octyl-anisole Synthesis |

| Pd/NBE/S,O-Ligand | Palladium | Reverses conventional ortho/para selectivity in arylations. chemrxiv.org | High potential; requires adaptation from arylation to alkylation. |

| Rhodium-Pivalic Acid | Rhodium | Tunable o/m/p selectivity based on reaction conditions. acs.org | Promising; requires optimization for high meta-selectivity in alkylation. |

| Nickel-NHC | Nickel | Effective for C-O bond cleavage and cross-coupling. acs.orgacs.org | Potential for novel reactivity pathways toward meta-alkylation. |

Advanced In-Situ Spectroscopic Characterization during Reaction Progress

To accelerate the development of the novel catalytic systems described above, a deep mechanistic understanding of the underlying chemical transformations is essential. Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, allowing for real-time monitoring of reactants, intermediates, and products.

Future research efforts should incorporate: